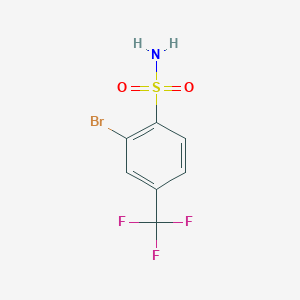

2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUIBMWZUXWVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380905 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-63-9 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl and bromo functional groups, along with the sulfonamide moiety, make this compound a versatile intermediate for the synthesis of various biologically active molecules. This document outlines a well-established, three-step synthetic route, commencing from the readily available starting material, 2-bromo-4-(trifluoromethyl)aniline. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence involving:

-

Diazotization of 2-bromo-4-(trifluoromethyl)aniline to form the corresponding diazonium salt.

-

A Sandmeyer-type reaction of the in situ generated diazonium salt to yield the key intermediate, 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride.

-

Amidation of the sulfonyl chloride with ammonia to afford the final product, this compound.

This synthetic approach is reliable and utilizes standard organic chemistry transformations, making it accessible for researchers with a foundational knowledge of synthetic techniques.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and expected quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| 2-bromo-4-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 37-39 | 109-110 (at 10 mmHg)[1] | 1.7[1] | 1.524[1] |

| 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃BrClF₃O₂S | 323.51 | 54-58 | 235-236[2] | 1.865[2] | 1.5270[2] |

| This compound | C₇H₅BrF₃NO₂S | 304.09 | 163-165 | Not Available | Not Available | Not Available |

Table 2: Summary of Reaction Steps and Expected Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Diazotization | 2-bromo-4-(trifluoromethyl)aniline | NaNO₂, HCl | 2-bromo-4-(trifluoromethyl)benzenediazonium chloride | In situ |

| 2 | Sandmeyer Reaction | 2-bromo-4-(trifluoromethyl)benzenediazonium chloride | SO₂, CuCl₂ | 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | 70-80 |

| 3 | Amidation | 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | NH₃ (aq) | This compound | 85-95 |

Experimental Protocols

The following are detailed experimental procedures for each step of the synthesis.

Step 1 & 2: Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride via Diazotization and Sandmeyer Reaction

This one-pot procedure describes the conversion of 2-bromo-4-(trifluoromethyl)aniline to 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride.

Materials and Reagents:

-

2-bromo-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂)

-

Acetonitrile (MeCN)

-

Ice

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-bromo-4-(trifluoromethyl)aniline (1.0 eq).

-

Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of sulfur dioxide in acetonitrile. This can be achieved by bubbling SO₂ gas through the solvent at 0 °C until saturation.

-

Add a catalytic amount of copper(II) chloride (5 mol%) to the SO₂ solution.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the SO₂/CuCl₂ mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

-

Step 3: Synthesis of this compound

This procedure details the amidation of the sulfonyl chloride intermediate.

Materials and Reagents:

-

2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

-

Aqueous Ammonia (NH₃, 28-30%)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the purified 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

-

Amidation:

-

Slowly add an excess of cold aqueous ammonia (5-10 eq) to the stirred solution of the sulfonyl chloride.

-

A white precipitate of the sulfonamide should form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water.

-

If the product remains in solution, transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography.

-

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4-(trifluoromethyl)benzenesulfonamide is a halogenated and trifluoromethyl-substituted aromatic sulfonamide. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Benzenesulfonamide derivatives have been explored for their potential as anticancer agents, particularly as inhibitors of key signaling proteins like Tropomyosin receptor kinase A (TrkA), which is implicated in the progression of cancers such as glioblastoma. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, along with insights into its potential biological significance.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 351003-63-9 | [1][2] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [1] |

| Molecular Weight | 304.09 g/mol | [1] |

| Appearance | Pale yellow powder/solid | N/A |

| Melting Point | 163-165 °C | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)N | [3] |

| InChIKey | IJUIBMWZUXWVLI-UHFFFAOYSA-N | [3] |

| Purity | ≥97% | N/A |

| Hazard Classification | Irritant | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a substituted aniline. The general workflow involves the formation of a sulfonyl chloride intermediate, followed by amidation.

Methodology:

-

Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride: The precursor, 2-bromo-4-(trifluoromethyl)aniline, undergoes a diazotization reaction, typically with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C), to form an intermediate diazonium salt. This salt is then subjected to a sulfonyl chlorination reaction, for instance, by reacting it with sulfur dioxide in the presence of a copper(II) chloride catalyst, to yield 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride[4][5].

-

Amidation: The resulting 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas, in a suitable solvent. The sulfonyl chloride group readily reacts with ammonia to form the sulfonamide functional group, yielding the final product, this compound[4]. The product can then be purified by recrystallization or column chromatography.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, the three aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublet of doublets. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and sulfonamide groups and the bromine atom[6][7].

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling[6].

-

¹⁹F NMR: A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group[7].

2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.

-

S=O stretch: Strong, distinct bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group[8][9][10][11].

-

C-F stretch: Strong absorptions in the region of 1300-1100 cm⁻¹ are indicative of the trifluoromethyl group.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively[12].

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio)[3].

| Adduct | Predicted m/z |

| [M+H]⁺ | 303.92494 |

| [M+Na]⁺ | 325.90688 |

| [M-H]⁻ | 301.91038 |

Biological Activity and Signaling Pathways

While specific studies on this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has shown promise as inhibitors of various enzymes and receptors.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

One of the notable targets for benzenesulfonamide analogs is the Tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that, upon binding with its ligand, Nerve Growth Factor (NGF), initiates downstream signaling cascades involved in cell survival, proliferation, and differentiation. Dysregulation of the TrkA signaling pathway has been implicated in the progression of certain cancers, including glioblastoma. Benzenesulfonamide-based compounds have been identified as potential inhibitors of TrkA, suggesting a possible therapeutic application for compounds like this compound.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The potential for this class of compounds to interact with biologically significant targets such as TrkA highlights the importance of further investigation into its pharmacological properties. This guide provides a foundational understanding for researchers and drug development professionals working with this and related benzenesulfonamide derivatives.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. PubChemLite - this compound (C7H5BrF3NO2S) [pubchemlite.lcsb.uni.lu]

- 4. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride [myskinrecipes.com]

- 5. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

In-Depth Technical Guide: 2-bromo-4-(trifluoromethyl)benzenesulfonamide (CAS: 351003-63-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data for 2-bromo-4-(trifluoromethyl)benzenesulfonamide. Detailed experimental protocols, specific biological activity, and defined signaling pathway involvement for this particular compound are not extensively reported in the public domain. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a halogenated aromatic sulfonamide. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] These activities often stem from the ability of the sulfonamide group to act as a zinc-binding moiety, enabling the inhibition of various metalloenzymes.[1] The introduction of a bromine atom and a trifluoromethyl group to the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity and pharmacokinetic profile.

While specific data for this compound is limited, the broader class of benzenesulfonamide derivatives has been extensively investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on information from chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 351003-63-9 | [5][6][7] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [6] |

| Molecular Weight | 304.08 g/mol | [6] |

| Appearance | White to off-white or pale yellow powder/crystals | Various Supplier Catalogs |

| Melting Point | 163-165 °C | Various Supplier Catalogs |

| Purity | Typically ≥97% | [6] |

Synthesis and Manufacturing

A common approach involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine. For this specific compound, a plausible synthetic route would start from 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride.

Below is a generalized workflow for the synthesis of primary benzenesulfonamides.

Caption: Generalized synthetic workflow for a primary benzenesulfonamide.

Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct experimental evidence for the biological activity and mechanism of action of this compound is not available in the public domain. However, based on the activities of structurally related benzenesulfonamides, several potential targets and pathways can be hypothesized.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][9][10] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[8] The primary sulfonamide group (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemwhat.com [chemwhat.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-bromo-4-(trifluoromethyl)benzenesulfonamide molecular weight and formula

This guide provides the core physicochemical properties of 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development. The following data has been compiled from various chemical suppliers and databases.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference and comparison.

| Property | Value |

| Molecular Formula | C7H5BrF3NO2S[1][2][3][4] |

| Molecular Weight | 304.09 g/mol [1] |

| Alternate Molecular Weight | 304.08 g/mol [2] |

| CAS Number | 351003-63-9[2][5] |

| Melting Point | 163-165 °C[1] |

As this document focuses solely on the molecular weight and formula of this compound, experimental protocols and signaling pathway diagrams are not applicable.

References

Spectroscopic and Synthetic Profile of 2-bromo-4-(trifluoromethyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for the synthesis, and an exploration of the potential biological significance of 2-bromo-4-(trifluoromethyl)benzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs and established principles of organic chemistry and pharmacology to provide a thorough and practical resource.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 351003-63-9 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [1][2][4] |

| Molecular Weight | 304.08 g/mol | [1] |

| Purity | 97% | [2][3] |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H (ortho to SO₂NH) |

| ~7.8 | dd | 1H | Ar-H (meta to SO₂NH) |

| ~7.6 | d | 1H | Ar-H (ortho to Br) |

| ~5.0 | br s | 2H | SO₂NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-SO₂ |

| ~136 | C-Br |

| ~132 (q, J ≈ 33 Hz) | C-CF₃ |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 (q, J ≈ 4 Hz) | Ar-CH |

| ~123 (q, J ≈ 273 Hz) | CF₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| ~1340-1320 | Strong | S=O stretch (asymmetric) |

| ~1170-1150 | Strong | S=O stretch (symmetric) |

| ~1300-1100 | Strong | C-F stretch |

| ~1100-1000 | Medium | C-N stretch |

| ~750-700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment Ion | Notes |

| 303/305 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |

| 224/226 | [M - SO₂NH]⁺ | Loss of the sulfonamide group. |

| 145 | [M - Br - SO₂NH₂]⁺ | Loss of bromine and the sulfonamide group. |

| 76 | [C₆H₄]⁺ | Benzene fragment. |

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound, adapted from established methods for the synthesis of related benzenesulfonamides.

Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

This two-step procedure involves the diazotization of 2-bromo-4-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction.

Diagram of the Synthetic Workflow:

Methodology:

-

Diazotization: 2-bromo-4-(trifluoromethyl)aniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled to 0 °C. A catalytic amount of copper(I) chloride is added. The cold diazonium salt solution is then added portion-wise to this mixture.

-

Work-up and Purification: The reaction mixture is stirred at room temperature for 1-2 hours and then poured into ice water. The precipitated 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound

This procedure describes the amination of the synthesized sulfonyl chloride.

Diagram of the Amination Workflow:

Methodology:

-

Reaction Setup: The crude 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) is dissolved in a suitable organic solvent such as tetrahydrofuran (THF).

-

Amination: The solution is cooled to 0 °C, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring.

-

Work-up and Purification: The reaction mixture is stirred at room temperature for 2-4 hours. The organic solvent is removed under reduced pressure, and the resulting aqueous solution is acidified with dilute HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Context and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities.[5] They are particularly known for their ability to inhibit various enzymes, most notably carbonic anhydrases.[5][6] Some benzenesulfonamides have also been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal survival and pain signaling.[7]

Potential Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of CAs. Inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX and CA XII, is a promising strategy in cancer therapy.[8]

Potential Inhibition of TrkA Signaling Pathway

The TrkA receptor is activated by Nerve Growth Factor (NGF), leading to the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal cell survival and differentiation.[9] Dysregulation of TrkA signaling is implicated in various cancers and chronic pain conditions. Small molecule inhibitors targeting the ATP-binding site of the TrkA kinase domain can block this signaling.[7][9][10]

Diagram of the TrkA Signaling Pathway:

References

- 1. chemwhat.com [chemwhat.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. jk-sci.com [jk-sci.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What are TrkA antagonists and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-bromo-4-(trifluoromethyl)benzenesulfonamide. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data generated by reputable chemical analysis software. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and quality control of this and structurally related compounds.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the aromatic protons and carbons is provided for clarity in the assignment of NMR signals.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated using advanced NMR prediction software. The data is presented in the table below, with assignments corresponding to the numbered protons in the molecular structure diagram.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.25 | d | ~2.0 | 1H | H-3 |

| ~7.95 | dd | ~8.5, 2.0 | 1H | H-5 |

| ~7.80 | d | ~8.5 | 1H | H-6 |

| ~7.50 | br s | - | 2H | NH₂ |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values presented are predictions and may vary from experimentally obtained data. The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with residual water.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound provides insight into the carbon framework of the molecule. The predicted chemical shifts are tabulated below.

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C-1 |

| ~138.5 | C-2 |

| ~133.0 (q, J ≈ 35 Hz) | C-4 |

| ~132.5 | C-6 |

| ~129.0 (q, J ≈ 4 Hz) | C-5 |

| ~125.0 (q, J ≈ 4 Hz) | C-3 |

| ~123.0 (q, J ≈ 272 Hz) | CF₃ |

Note: The chemical shifts are referenced to TMS at 0.00 ppm. The 'q' denotes a quartet multiplicity due to coupling with the three fluorine atoms of the trifluoromethyl group. The predicted coupling constants (J) are approximate.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol can be adapted based on the specific instrumentation and software available.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Instrumentation:

-

A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

For ¹H NMR: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

For ¹³C NMR: Accurately weigh approximately 50 mg of the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Identify and list the chemical shifts of all peaks.

This technical guide provides a foundational understanding of the NMR characteristics of this compound based on predicted data. It is recommended that experimental data be acquired to confirm these predictions and to provide a definitive spectroscopic profile for this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate its identification and characterization in complex analytical workflows.

Compound Overview

This compound is a halogenated and trifluoromethylated sulfonamide with the chemical formula C₇H₅BrF₃NO₂S. Its molecular structure presents unique challenges and opportunities for mass spectrometric analysis, owing to the presence of a bromine atom with its characteristic isotopic signature and the electron-withdrawing trifluoromethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrF₃NO₂S |

| Monoisotopic Mass | 302.91766 Da |

| Average Molecular Weight | 304.08 g/mol |

| Predicted XlogP | 2.4 |

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for this specific compound is not readily accessible, based on the principles of mass spectrometry and the known fragmentation behavior of related sulfonamides and halogenated aromatic compounds, a predicted fragmentation pattern can be elucidated.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 303.92494 | 146.4 |

| [M+Na]⁺ | 325.90688 | 159.9 |

| [M-H]⁻ | 301.91038 | 149.2 |

| [M+NH₄]⁺ | 320.95148 | 165.4 |

| [M+K]⁺ | 341.88082 | 146.7 |

Experimental Protocol: A General Approach

The following protocol outlines a general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

3.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the mobile phase to a final concentration range of 1-10 µg/mL for direct infusion or LC-MS analysis.

3.2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm particle size) is recommended.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be employed.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Column Temperature: Maintain the column at 40°C.

3.3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated for optimal sensitivity.

-

Scan Mode: Full scan mode to detect the parent ion and product ion scan (tandem MS) to elucidate fragmentation pathways.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in tandem MS experiments to generate a comprehensive fragmentation spectrum.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: Approximately 120-150°C.

-

Desolvation Temperature: Approximately 350-450°C.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the cleavage of the relatively weak C-S and S-N bonds. The presence of bromine will result in characteristic isotopic doublets for all bromine-containing fragments, with peaks at m/z and m/z+2 appearing in an approximate 1:1 ratio.

A key fragmentation pathway likely involves the loss of the sulfonamide group (-SO₂NH₂) and subsequent cleavages of the aromatic ring.

Experimental and Data Analysis Workflow

The overall workflow for the mass spectrometric analysis of this compound follows a logical progression from sample preparation to data interpretation.

This technical guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific instrumentation and analytical objectives. The predictive nature of the fragmentation data underscores the importance of experimental verification for definitive structural elucidation.

An In-depth Technical Guide on the Physicochemical Properties and Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, publicly available crystal structure determination for 2-bromo-4-(trifluoromethyl)benzenesulfonamide has not been identified. The crystallographic data presented in this guide is for the closely related analog, 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide, and is intended to provide representative structural insights.

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific compound, this compound, incorporates several key pharmacophoric features: a sulfonamide group, a bromine atom, and a trifluoromethyl group. These substituents can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity and pharmacokinetic profile. This technical guide provides a summary of the available physicochemical data, a detailed, plausible synthetic protocol, and representative crystallographic data from a closely related analog.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C7H5BrF3NO2S |

| Molecular Weight | 304.09 g/mol |

| Melting Point | 163-165 °C |

| CAS Number | 351003-63-9 |

Representative Crystal Structure Analysis

Due to the absence of published crystallographic data for this compound, this section presents data for a structurally similar compound, 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide . This information provides a valuable reference for understanding the potential solid-state conformation and intermolecular interactions of the target molecule.

3.1. Crystallographic Data

The crystal data and structure refinement parameters for 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide are summarized in Table 2.

| Parameter | 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| α (°) | 90 |

| β (°) | Value not available in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not available in abstract |

| Z | Value not available in abstract |

| Dihedral Angle | 32.6(6)° (between benzene rings) |

3.2. Selected Bond Lengths and Angles

Key bond lengths and angles for 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide would be presented here, offering insight into the molecular geometry. (Note: Specific values are not available in the provided search results).

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, commencing from 2-bromo-4-(trifluoromethyl)aniline. A detailed experimental protocol is outlined below, based on established synthetic methodologies for analogous compounds.

4.1. Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

This step involves the diazotization of 2-bromo-4-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction.

Materials and Reagents:

-

2-bromo-4-(trifluoromethyl)aniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sulfur dioxide

-

Acetic acid

-

Copper(I) chloride

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Diazotization: Dissolve 2-bromo-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it to 0-5 °C. Add a catalytic amount of copper(I) chloride. To this mixture, add the cold diazonium salt solution portion-wise, ensuring the temperature remains controlled.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then pour it over crushed ice. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.

4.2. Synthesis of this compound

This final step involves the amination of the synthesized sulfonyl chloride.

Materials and Reagents:

-

2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

-

Concentrated ammonia solution

-

Dichloromethane

Procedure:

-

Amination: Dissolve the 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane and cool the solution to 0-5 °C. Add a concentrated ammonia solution dropwise with vigorous stirring.

-

Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: A flowchart illustrating the two-step synthesis of this compound.

In-Depth Technical Guide: Solubility of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. Consequently, this document provides a robust, generalized experimental protocol for determining the equilibrium solubility of this compound. The methodologies detailed herein, primarily the widely accepted isothermal shake-flask method, are designed to enable researchers to generate reliable and reproducible solubility data. This guide also includes a plausible synthetic pathway for the target compound, visualized using the DOT language, to provide further context for its chemical properties.

Introduction

This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and the presence of a bromine atom and a trifluoromethyl group can significantly influence the compound's physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, from reaction optimization and purification to the development of suitable formulations for preclinical and clinical studies.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. To facilitate research and provide a template for data presentation, the following table illustrates how experimentally determined solubility data for this compound should be structured.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Hypothetical Data | ||||

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution becomes saturated.

3.1. Materials

-

This compound (solid)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, acetonitrile, DMSO, DMF)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed that ensures continuous mixing of the solid in the solvent.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the diluted samples and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration of the compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as mg/mL or mol/L.

-

Visualization of a Plausible Synthetic Pathway

Caption: Plausible synthesis of this compound.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

An In-Depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(trifluoromethyl)benzenesulfonamide is a versatile building block in medicinal chemistry and materials science. The reactivity of its bromine atom allows for a wide range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide provides a comprehensive overview of the key reactions involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

The strategic placement of a bromine atom, an electron-withdrawing trifluoromethyl group, and a sulfonamide moiety on the benzene ring makes this compound an attractive substrate for various organic transformations. The bromine atom serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules with potential biological activity. This document details the primary modes of reactivity of the bromine atom in this compound, focusing on practical applications for drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is readily susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for several important cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound. The reaction of this compound with various arylboronic acids provides access to a range of biaryl sulfonamides.

Typical Reaction Conditions:

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 100 | 12 | ~90-98 |

| 3-Thienylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3 eq) | Toluene | 110 | 16 | ~80-90 |

Experimental Protocol: Synthesis of 2-(Phenyl)-4-(trifluoromethyl)benzenesulfonamide

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (8 mL) and water (2 mL).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to N-aryl sulfonamides, which are important pharmacophores.

Typical Reaction Conditions:

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu (1.2 eq) | Toluene | 100 | 18 | ~80-90 |

| Morpholine | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ (1.5 eq) | Dioxane | 110 | 24 | ~75-85 |

| Benzylamine | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ (2 eq) | t-BuOH | 100 | 16 | ~85-95 |

Experimental Protocol: Synthesis of 2-(Anilino)-4-(trifluoromethyl)benzenesulfonamide

-

In a glovebox, charge a Schlenk tube with sodium tert-butoxide (1.2 mmol, 1.2 equiv).

-

Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Add this compound (1.0 mmol, 1.0 equiv).

-

Add anhydrous toluene (5 mL) and aniline (1.1 mmol, 1.1 equiv).

-

Seal the tube and heat the mixture at 100 °C for 18 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography.

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a route to stilbene and cinnamate derivatives.

Typical Reaction Conditions:

| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (5 mol%) / P(o-tol)₃ (10 mol%) | Et₃N (2 eq) | DMF | 120 | 24 | ~70-80 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (5 mol%) | K₂CO₃ (2 eq) | Acetonitrile | 100 | 18 | ~65-75 |

Experimental Protocol: Synthesis of 2-(Styryl)-4-(trifluoromethyl)benzenesulfonamide

-

Combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%) in a pressure tube.

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

-

Seal the tube and heat to 120 °C for 24 hours.

-

Cool to room temperature and pour into water.

-

Extract with ethyl acetate, wash the combined organic layers with brine, and dry.

-

Concentrate and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding arylethynyl sulfonamides.

Typical Reaction Conditions:

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%) | Et₃N (3 eq) | THF | 65 | 12 | ~80-90 |

| 1-Hexyne | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | Piperidine (2 eq) | DMF | 80 | 16 | ~75-85 |

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-(trifluoromethyl)benzenesulfonamide

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Evacuate and backfill with argon.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

-

Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

-

Heat the mixture to 65 °C and stir for 12 hours.

-

Cool, filter through Celite, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with ammonium chloride solution and brine.

-

Dry, concentrate, and purify by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trifluoromethyl and sulfonamide groups activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromine atom under certain conditions. This reactivity is particularly enhanced when the nucleophile is strong and the reaction is conducted at elevated temperatures.

Typical Reaction Conditions:

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) |

| Sodium methoxide | - | Methanol | 100 | 24 |

| Sodium thiophenoxide | - | DMF | 120 | 18 |

| Ammonia | - | Dioxane (sealed tube) | 150 | 48 |

Experimental Protocol: Synthesis of 2-Methoxy-4-(trifluoromethyl)benzenesulfonamide

-

To a solution of sodium methoxide (5.0 mmol, 5.0 equiv) in anhydrous methanol (10 mL) in a sealed tube, add this compound (1.0 mmol, 1.0 equiv).

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Cool the mixture to room temperature and carefully neutralize with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Logical Relationship: SNAr Mechanism

The Pharmacological Potential of 2-Bromo-4-(Trifluoromethyl)benzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-bromo-4-(trifluoromethyl)benzenesulfonamide and its derivatives. Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of pharmacological effects. The introduction of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzenesulfonamide core is anticipated to modulate the physicochemical properties and biological activities of the parent molecule significantly. This guide synthesizes available data on structurally related compounds to explore the potential anticancer, antimicrobial, and enzyme-inhibitory properties of this specific class of derivatives. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their potential mechanisms of action.

Introduction

The benzenesulfonamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with diverse applications, including antibacterial, diuretic, anticonvulsant, and anticancer therapies. The biological activity of benzenesulfonamide derivatives can be finely tuned by altering the substitution pattern on the aromatic ring. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromine atom, a halogen, can also significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

This guide focuses on the specific substitution pattern of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzenesulfonamide ring. While direct experimental data for this exact molecule is limited in publicly available literature, this document will extrapolate the potential biological activities by examining structurally similar compounds and discussing relevant structure-activity relationships (SAR).

Potential Biological Activities

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various enzymes that are crucial for tumor growth and survival.

A significant body of research has focused on benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2] These enzymes are overexpressed in many hypoxic tumors and play a critical role in regulating tumor pH, facilitating cancer cell proliferation, and metastasis. The primary mechanism of action involves the sulfonamide moiety coordinating to the zinc ion in the active site of the enzyme.[3]

-

Structure-Activity Relationship: Studies on di-meta-substituted fluorinated benzenesulfonamides have shown that substitutions on the benzene ring can lead to highly potent and selective inhibitors of CA IX, with affinities in the picomolar range.[4] While direct data on this compound is unavailable, the presence of the electron-withdrawing trifluoromethyl group and the bulky bromine atom could influence the binding affinity and selectivity for different CA isoforms.

dot

Caption: Hypothesized inhibition of Carbonic Anhydrase IX by this compound derivatives.

Certain benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which are potential targets for glioblastoma treatment.[5]

-

Structure-Activity Relationship: The specific substitutions on the benzenesulfonamide scaffold are critical for binding to the kinase domain. While no direct data exists for the 2-bromo-4-(trifluoromethyl) derivative, its potential to interact with the ATP-binding pocket of various kinases warrants investigation.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6]

-

Structure-Activity Relationship: The antimicrobial spectrum and potency of sulfonamides are highly dependent on the substituents on the aromatic ring. Halogenated derivatives have shown significant antibacterial activity.[7] For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria.[1] The combination of a bromo and a trifluoromethyl group could potentially lead to derivatives with broad-spectrum antimicrobial activity.

Quantitative Data Summary

The following tables summarize the biological activities of various benzenesulfonamide derivatives to provide a comparative context for the potential of this compound derivatives.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Di-meta-substituted fluorinated benzenesulfonamides | - | - | CA IX (Kd in pM range) | [4] |

| Thiazolone-benzenesulfonamides | MDA-MB-231, MCF-7 | 1.52 - 6.31 | CA IX | [2] |

| Benzenesulfonamide-bearing imidazoles | MDA-MB-231 | 20.5 ± 3.6 | - | [8] |

| Benzenesulfonamide-bearing imidazoles | IGR39 | 27.8 ± 2.8 | - | [8] |

| 4-substituted benzenesulfonamide analog | U87 (Glioblastoma) | 58.6 | TrkA | [1][5] |

| Benzenesulfonamide derivatives | Various | 0.007 - 0.036 | Tubulin | [9] |

Table 2: Antimicrobial Activity of Benzenesulfonamide and Related Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Benzenesulphonamide derivatives | E. coli | 6.72 (mg/mL) | [10] |

| Benzenesulphonamide derivatives | S. aureus | 6.63 (mg/mL) | [10] |

| Benzenesulphonamide derivatives | P. aeruginosa | 6.67 (mg/mL) | [10] |

| Benzenesulphonamide derivatives | S. typhi | 6.45 (mg/mL) | [10] |

| Benzenesulphonamide derivatives | B. subtilis | 6.63 (mg/mL) | [10] |

| Benzenesulphonamide derivatives | C. albicans | 6.63 (mg/mL) | [10] |

| Benzenesulphonamide derivatives | A. niger | 6.28 (mg/mL) | [10] |

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus | 3.9 | [6] |

| N-(thiazol-2-yl)benzenesulfonamides | A. xylosoxidans | 3.9 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[11]

dot

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

-

Materials:

-

Carbonic Anhydrase (human recombinant)

-

p-Nitrophenyl acetate (p-NPA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound or control solutions to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

dot

Caption: Workflow for the in vitro anticancer activity (MTT) assay.

-

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the culture medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

96-well microtiter plates

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

While direct experimental data on this compound is not extensively available, the analysis of structurally related compounds strongly suggests its potential as a biologically active molecule. The presence of the bromo and trifluoromethyl substituents on the benzenesulfonamide core provides a strong rationale for investigating its anticancer, antimicrobial, and enzyme-inhibitory properties. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds. Further synthesis and biological evaluation are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 2-bromo-4-(trifluoromethyl)benzenesulfonamide as a Precursor for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-bromo-4-(trifluoromethyl)benzenesulfonamide as a versatile precursor in the synthesis of novel kinase inhibitors. While direct synthesis of currently approved kinase inhibitors from this specific starting material is not widely documented in peer-reviewed literature, its structural motifs—the benzenesulfonamide scaffold, the trifluoromethyl group, and the bromo substituent—are prevalent in numerous potent and selective kinase inhibitors. By analogy and established medicinal chemistry principles, this document outlines its application, provides exemplary synthetic protocols, and details relevant biological evaluation methods.

Introduction: The Rationale for this compound in Kinase Inhibitor Scaffolding

The benzenesulfonamide moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to engage in key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases. The strategic placement of substituents on the phenyl ring is a cornerstone of modern kinase inhibitor design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject precursor, this compound, offers a unique combination of features:

-

The Sulfonamide Group: Acts as a crucial hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase's hinge region.

-

The Trifluoromethyl Group: This electron-withdrawing group can significantly enhance the binding affinity of the molecule through favorable interactions within the ATP binding site. It is also known to improve metabolic stability and cell permeability, desirable properties for drug candidates. Kinase inhibitors such as Sorafenib and Dabrafenib feature a trifluoromethylphenyl moiety, underscoring its importance.

-

The Bromo Substituent: The bromine atom at the ortho-position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of chemical space to optimize inhibitor potency and selectivity.

Potential Kinase Targets

Based on the core structure and the targets of analogous compounds, inhibitors derived from this compound could potentially target a range of kinases implicated in oncology and inflammatory diseases, including:

-

B-Raf: A serine/threonine kinase in the MAPK/ERK signaling pathway.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases crucial for angiogenesis.

-

p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses.

Quantitative Data of Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of several well-established kinase inhibitors that contain either a benzenesulfonamide or a trifluoromethylphenyl moiety, providing a benchmark for the potential efficacy of novel compounds derived from the title precursor.

| Kinase Inhibitor | Primary Target(s) | IC50 (nM) | Disease Indication |

| Dabrafenib | B-Raf (V600E) | 0.8 | Melanoma, Lung Cancer |

| B-Raf (wild-type) | 3.2 | ||

| c-Raf | 4.8 | ||

| Sorafenib | B-Raf | 22 | Renal Cell Carcinoma, |

| VEGFR-2 | 90 | Hepatocellular Carcinoma | |

| PDGFR-β | 57 | ||

| Pazopanib | VEGFR-1 | 10 | Renal Cell Carcinoma, |

| VEGFR-2 | 30 | Soft Tissue Sarcoma | |

| VEGFR-3 | 47 | ||

| PDGFR-α/β | 84 / 71 | ||

| c-Kit | 74 |

Experimental Protocols

The following are exemplary protocols for the synthesis and biological evaluation of kinase inhibitors using this compound as a starting point. These are generalized procedures and may require optimization for specific target molecules.

Exemplary Synthesis of a Kinase Inhibitor Precursor

This protocol describes a two-step synthesis of a generic kinase inhibitor intermediate from 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride, which can be readily prepared from the corresponding sulfonamide.

Step 1: Sulfonamide Formation

-

To a solution of a desired amine (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in DCM (5 mL).

-